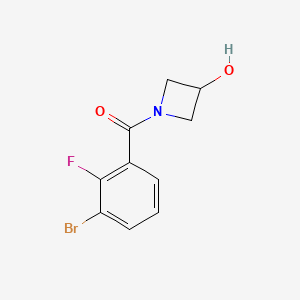

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol

Description

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a hydroxyl group at the 3-position and a 3-bromo-2-fluorobenzoyl moiety at the 1-position.

Properties

IUPAC Name |

(3-bromo-2-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO2/c11-8-3-1-2-7(9(8)12)10(15)13-4-6(14)5-13/h1-3,6,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBGLNXFQXTAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C(=CC=C2)Br)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol typically involves the reaction of 3-bromo-2-fluorobenzoyl chloride with azetidin-3-ol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst for Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially under acidic or basic conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol as an anticancer agent. For instance, compounds with similar structures have shown promising antiproliferative activity against various cancer cell lines, such as MCF-7 (human breast cancer cells) and Hs578T (triple-negative breast cancer cells).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol | MCF-7 | TBD | Tubulin polymerization inhibition |

| 3-Fluoro β-lactam | MCF-7 | 0.075 | Induces apoptosis, downregulates Bcl2 |

| 3,3-Difluoro β-lactam | MCF-7 | 0.321 | Reduced activity compared to fluorinated derivatives |

The mechanism of action typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Drug Design and Development

The compound's structural characteristics make it a valuable scaffold for designing new pharmaceuticals. Its ability to interact with biological targets can be exploited to develop novel therapeutic agents targeting specific pathways in cancer or other diseases. The presence of both bromine and fluorine atoms can enhance binding affinity through halogen bonding interactions .

Biological Studies

In addition to its anticancer properties, 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol has been studied for its effects on enzyme inhibition and receptor binding. The compound's unique structure allows it to modulate the activity of various enzymes, making it a candidate for further investigation in drug discovery programs aimed at treating metabolic disorders or infections.

Materials Science Applications

The unique chemical properties of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol also lend themselves to applications in materials science. Its potential use in developing new materials with specific electronic or optical characteristics is being explored. The incorporation of fluorinated groups can impart desirable properties such as increased stability and enhanced electronic performance in polymeric materials.

Case Studies

- Anticancer Research : A study evaluating the antiproliferative effects of various azetidine derivatives found that compounds similar to 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol demonstrated significant cytotoxicity against MCF-7 cells, suggesting that modifications to the azetidine structure can enhance therapeutic efficacy .

- Enzyme Inhibition : Research on enzyme inhibitors has indicated that compounds containing azetidine rings can effectively inhibit target enzymes involved in disease pathways, showcasing their potential as lead compounds in drug development.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific biological context and the structure of the final synthesized molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Purity and Industrial Relevance

- High-Purity Compounds: 6-Bromo-7-fluoro-3-nitroquinolin-4-ol (98% purity) and 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol (≥95% purity) demonstrate the industrial emphasis on purity for pharmacological intermediates .

- Target Compound : Purity data is unavailable, but bromo/fluoro substituents may necessitate rigorous purification to avoid byproducts .

Pharmacological Potential

- Patent Insights :

Key Research Findings and Implications

Substituent Effects : Bromo and fluoro groups in the target compound likely enhance binding to hydrophobic pockets in biological targets, similar to 1-(4-bromobenzyl)azetidin-3-ol .

Synthetic Challenges : Low yields in azetidin-3-ol coupling reactions (e.g., 29–35% in ) highlight the difficulty of optimizing sterically hindered reactions .

Safety and Handling : Bromine-containing analogs require stringent safety measures, as seen in 1-(4-bromobenzyl)azetidin-3-ol’s GHS-compliant protocols .

Biological Activity

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in cancer treatment and enzyme inhibition.

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol features a unique structure that includes a bromine and a fluorine substituent on the benzoyl ring, which contributes to its reactivity and biological interactions. The azetidine ring adds strain, making it susceptible to various chemical reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can participate in nucleophilic substitutions.

- Oxidation and Reduction : The hydroxyl group on the azetidine can be oxidized or reduced.

- Ring-Opening Reactions : The azetidine ring may undergo ring-opening under acidic or basic conditions, leading to different derivatives.

The biological activity of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular functions.

- Receptor Binding : It can bind to specific receptors on cell surfaces, modulating signaling pathways.

- DNA Intercalation : There is potential for intercalation into DNA strands, impacting gene expression and cellular processes.

Anticancer Activity

Research indicates that compounds similar to 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol | MCF-7 (Breast Cancer) | 0.075 | Induces apoptosis; inhibits tubulin polymerization |

| 1-(3-Fluoro β-lactam) | Hs578T (Triple-negative Breast Cancer) | 0.033 | Modulates apoptotic pathways |

| 1-(3-Bromo-2-fluorobenzoyl)azetidine | MDA-MB-231 (Breast Cancer) | 0.620 | Affects microtubule dynamics |

These compounds have demonstrated low toxicity in non-cancerous cells while retaining high potency against cancer cells, making them promising candidates for further development as therapeutic agents .

Enzyme Inhibition

In addition to anticancer properties, 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol has been studied for its potential to inhibit various enzymes. For example, it may target kinases or proteases involved in cancer progression or other diseases. The specific interactions at the molecular level are crucial for understanding how these compounds can be optimized for therapeutic use .

Case Studies

Several studies have focused on the biological activity of azetidine derivatives:

- Study on MCF-7 Cells : A detailed investigation into the effects of azetidine derivatives showed significant antiproliferative activity at nanomolar concentrations. The mechanism involved apoptosis induction and modulation of pro-apoptotic and anti-apoptotic proteins .

- In Vivo Studies : Research involving animal models has indicated that certain brominated azetidines exhibit strong anticancer effects with manageable side effects, suggesting their potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.